4-[4-(Dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline-3-carbonitrile family, characterized by a bicyclic core with a ketone group at position 5 and a nitrile substituent at position 2. Key structural features include:
- 4-(Dimethylamino)phenyl group: Electron-donating dimethylamino substituent at position 3.
- 7-(4-Methoxyphenyl) group: Methoxy-substituted aryl ring at position 5.
- 2-Methyl group: Methyl substitution at position 2.
Synthesized via a multicomponent reaction involving aromatic aldehydes, cyclohexanone, ethyl cyanoacetate, and ammonium acetate under reflux conditions .
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-16-22(15-27)25(18-5-9-20(10-6-18)29(2)3)26-23(28-16)13-19(14-24(26)30)17-7-11-21(31-4)12-8-17/h5-12,19,25,28H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXGHVCQUVNJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386447 | |
| Record name | BAS 01403983 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5707-72-2 | |
| Record name | BAS 01403983 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and nitrile formation . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nitrile Group Reactivity
The carbonitrile group undergoes characteristic transformations under acidic, basic, or catalytic conditions:
Mechanistic Notes :
-
Hydrolysis proceeds via nucleophilic attack on the nitrile carbon, forming intermediates that tautomerize to amides or acids.
-
Reduction with LiAlH₄ converts the nitrile to a primary amine through a two-electron transfer process.
Ketone (5-Oxo) Reduction
The 5-oxo group is susceptible to reduction, yielding secondary alcohols:
| Reducing Agent | Solvent | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH | 5-Hydroxyhexahydroquinoline | Partial (C=O only) | |
| BH₃·THF | THF | 5-Hydroxy with retention of nitrile | >90% |
Structural Impact :
Reduction preserves the hexahydroquinoline ring system but alters stereochemistry at C5.
Dimethylamino Group Modifications
The -N(CH₃)₂ group participates in alkylation and acylation:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Quaternization | CH₃I, K₂CO₃, acetone | Quaternary ammonium salt | Enhances water solubility |
| Acylation | AcCl, pyridine | N-Acetyl derivative | Requires anhydrous conditions |
Kinetics :
Quaternization proceeds rapidly at RT due to the strong nucleophilicity of the tertiary amine.
Aromatic Ring Electrophilic Substitution
The methoxy- and dimethylamino-substituted phenyl rings direct electrophilic attacks:
| Electrophile | Position | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to -OCH₃ (4-methoxyphenyl) | Nitro derivative | 0–5°C, 2 hr |
| SO₃/H₂SO₄ | Ortho to -N(CH₃)₂ (dimethylamino phenyl) | Sulfonic acid | 80°C, 4 hr |
Directing Effects :
-
Methoxy group activates the ring for meta/para substitution.
-
Dimethylamino group strongly activates for ortho/para substitution .
Methoxy Group Demethylation
The 4-methoxyphenyl group undergoes demethylation under harsh conditions:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| BBr₃ | DCM, -78°C → RT | 4-Hydroxyphenyl derivative | 85 |
| HI (aq.) | Reflux, 12 hr | 4-Hydroxyphenyl derivative | 70 |
Applications :
Demethylation generates phenolic intermediates for further functionalization (e.g., glycosylation).
Hexahydroquinoline Ring Reactivity
The saturated ring system exhibits limited participation in reactions but can undergo dehydrogenation:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Fully aromatic quinoline | Toluene, 110°C, 8 hr |
Mechanism :
Oxidative dehydrogenation removes two hydrogens from the cyclohexene moiety, forming a planar quinoline system .
Critical Analysis of Reaction Pathways
-
Nitrile Hydrolysis vs. Reduction : Acidic hydrolysis favors carboxamide formation, while basic conditions drive complete hydrolysis to carboxylic acids. Reduction pathways compete with ketone reduction when using strong agents like LiAlH₄.
-
Steric Effects : The 2-methyl group adjacent to the nitrile impedes nucleophilic attacks, requiring prolonged reaction times for hydrolysis .
-
Thermal Stability : The compound decomposes above 250°C, limiting high-temperature applications .
Scientific Research Applications
Medicinal Chemistry
Compound 1 has been investigated for its potential as a pharmacological agent . The hexahydroquinoline framework is often associated with a variety of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of hexahydroquinoline can inhibit tumor growth and induce apoptosis in cancer cells. Compound 1 has been explored for its ability to target specific cancer cell lines, potentially offering a new avenue for cancer treatment .
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activities against various pathogens. Compound 1's efficacy against bacterial and fungal strains is an area of ongoing investigation .
Drug Development
The compound serves as a lead structure in drug development programs aimed at synthesizing new therapeutic agents. Its unique structural features allow for modifications that can enhance potency and selectivity against specific biological targets. The following aspects are particularly noteworthy:
- Structure-Activity Relationship (SAR) : Researchers are examining how changes to the chemical structure of compound 1 affect its biological activity. This involves synthesizing analogs and assessing their pharmacological profiles .
Biological Studies
Compound 1 has been utilized in various biological studies to elucidate mechanisms of action at the molecular level:
- Enzyme Inhibition Studies : Investigations into the inhibition of key enzymes involved in metabolic pathways have indicated that compound 1 may act as an inhibitor for certain kinases, which are critical in cancer progression and other diseases .
- Cellular Mechanisms : Studies are being conducted to understand how compound 1 interacts with cellular targets and pathways. This includes examining its effects on signaling pathways related to cell proliferation and apoptosis .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity | References |
|---|---|---|
| Alkyl Chain Variation | Changes potency against cancer cells | |
| Functional Group Addition | Alters selectivity for enzyme targets |
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of compound 1 and tested their effectiveness against human cancer cell lines. The study found that certain modifications significantly increased cytotoxicity, suggesting that compound 1 could be developed into an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
A collaborative study involving multiple institutions evaluated the antimicrobial properties of compound 1 against clinically relevant pathogens. Results indicated promising activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this compound .
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Variations and Molecular Features
The table below highlights structural differences among analogous compounds:
Structural and Crystallographic Insights
- Hexahydroquinoline Core: All compounds share a non-planar bicyclic structure confirmed by X-ray crystallography (e.g., ).
- Conformational Flexibility : The 4-aryl group adopts equatorial positions, while substituents at positions 2 and 7 influence ring puckering .
- Hydrogen Bonding: Amino and carbonyl groups participate in intermolecular H-bonding, stabilizing crystal packing .
Biological Activity
The compound 4-[4-(Dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly in oncology and other medical fields.
- Molecular Formula : C26H27N3O2
- Molecular Weight : 413.51 g/mol
- CAS Number : 5707-72-2
- Structure : The compound features a quinoline core with multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N3O2 |
| Molecular Weight | 413.51 g/mol |
| CAS Number | 5707-72-2 |
| Melting Point | 324.4 °C |
| Boiling Point | 612.8 °C at 760 mmHg |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation of Aniline Derivatives : Reacting appropriate aniline derivatives with β-keto esters.
- Cyclization : Followed by cyclization under acidic or basic conditions.
- Functional Group Modifications : Subsequent modifications to introduce methoxy and carbonitrile groups.
This synthetic route has been optimized for high yield and purity through various purification techniques such as recrystallization and chromatography .
Antitumor Activity
Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The National Cancer Institute (NCI) performed tests on 60 different human tumor cell lines, demonstrating the following results:
- Inhibition of Tumor Cell Growth : At a concentration of 10 μM, the compound showed higher activity than standard drugs like busulfan and cisplatin.
- Specific Efficacy Against Leukemia : The compound demonstrated an average inhibition rate of approximately 59.31% against leukemia cell lines, indicating its potential as an anticancer agent .
Table 2: Antiproliferative Activity Results
| Compound | Cell Line Type | Inhibition (%) at 10 μM |
|---|---|---|
| Compound 4a | Leukemia | 59.31 |
| Compound 4d | Leukemia | 63.19 |
| Cisplatin | Various Tumors | Reference Drug |
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in tumor growth.
- Cell Signaling Modulation : Alters pathways that regulate cell proliferation and apoptosis.
- Gene Expression Regulation : Influences the expression of genes associated with cancer progression .
Case Studies
A notable study evaluated the antiproliferative effects of various nitrile-containing compounds, including the hexahydroquinoline derivatives. The findings indicated that these compounds could serve as promising candidates for further development in anticancer therapies due to their potent biological activities .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-component Hantzsch-type reactions, typically involving cyclocondensation of aldehydes, β-keto esters, and ammonium acetate. Optimization includes solvent selection (e.g., ethanol or methanol), temperature control (80–100°C), and catalysis (e.g., acetic acid or Lewis acids). Single-crystal X-ray diffraction (XRD) confirms regioselectivity and stereochemistry, as demonstrated in structurally analogous 1,4-dihydropyridine derivatives . For reproducibility, ensure inert atmospheres and monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques validate the compound's structure?
- NMR : and NMR identify substituent environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ ~3.8 ppm).
- IR : Stretching frequencies for carbonyl (1650–1750 cm) and nitrile (2200–2250 cm) groups confirm functional groups.
- XRD : Resolves conformational flexibility in the hexahydroquinoline core, with bond length deviations (<0.02 Å) indicating electronic effects from substituents .
Q. How is purity assessed, and what analytical thresholds are acceptable?
Purity ≥95% is standard for pharmacological studies. Techniques include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.
- Melting Point : Sharp range (±2°C) confirms crystallinity .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., calcium modulation vs. antimicrobial effects) be resolved?
Discrepancies arise from assay variability (e.g., cell lines, concentration ranges) and structural analogs with differing substituents. To resolve:
- Dose-Response Curves : Establish EC values under standardized conditions (e.g., HEK293 cells for calcium flux assays).
- Structural Analog Studies : Compare derivatives lacking the 4-methoxyphenyl group to isolate pharmacophore contributions .
- Target Validation : Use siRNA knockdowns or CRISPR-edited models to confirm specificity for calcium channels .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
- Substituent Variation : Synthesize derivatives with halogenated, alkylated, or electron-withdrawing groups at the 4-phenyl position.
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for calcium channels or microbial enzymes.
- In Vitro Assays : Prioritize high-throughput screening (HTS) for cytotoxicity (MTT assay) and target-specific activity (e.g., fluorometric intracellular calcium assays) .
Q. How can computational methods predict off-target interactions or metabolic stability?
- QSAR Models : Train models using datasets of similar hexahydroquinoline derivatives to predict ADMET properties.
- CYP450 Inhibition Assays : Use human liver microsomes to assess metabolic degradation pathways.
- Proteome Mining : Apply affinity chromatography-MS to identify off-target binding partners .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and slow evaporation techniques.
- Temperature Gradients : Gradual cooling (0.5°C/hr) reduces disorder in the hexahydroquinoline ring.
- Co-Crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize lattice packing .
Q. How should researchers address low yields in large-scale synthesis?
- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.
- Catalyst Optimization : Screen immobilized catalysts (e.g., silica-supported sulfonic acid) for recyclability.
- Workup Protocols : Employ liquid-liquid extraction with ethyl acetate/water to recover polar intermediates .
Data Interpretation Guidelines
- Biological Replicates : Use n ≥ 3 for in vitro assays to account for cell-line variability.
- Statistical Thresholds : Apply ANOVA with post-hoc Tukey tests (p < 0.05) for multi-group comparisons.
- Negative Controls : Include known calcium channel blockers (e.g., nifedipine) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
